Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a thiophene ring through a hydroxyethoxyethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Hydroxyethoxyethyl Intermediate: This step involves the reaction of ethylene oxide with a suitable thiophene derivative to form the hydroxyethoxyethyl group.
Carbamoylation: The hydroxyethoxyethyl intermediate is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-hydroxybenzoate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and carbamoyl groups could play a role in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(2-hydroxyethoxy)-2-(furan-3-yl)ethyl)carbamoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 4-((2-(2-hydroxyethoxy)-2-(pyridin-3-yl)ethyl)carbamoyl)benzoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 4-((2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity, binding interactions, and overall properties in various applications.
Properties
IUPAC Name |
methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-17(21)13-4-2-12(3-5-13)16(20)18-10-15(23-8-7-19)14-6-9-24-11-14/h2-6,9,11,15,19H,7-8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBPGJNHJKDCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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